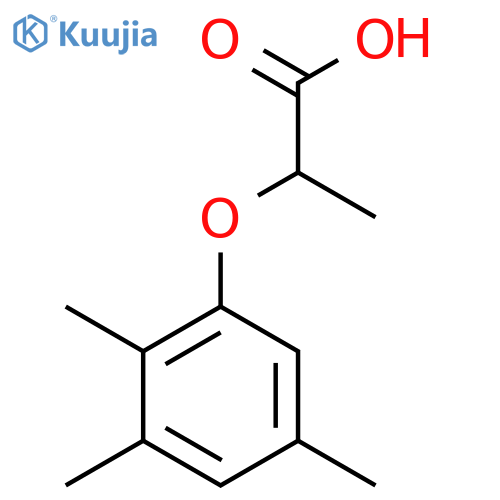

Cas no 149492-05-7 (2-(2,3,5-Trimethylphenoxy)propanoic acid)

2-(2,3,5-Trimethylphenoxy)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2,3,5-trimethylphenoxy)propanoic acid

- Propanoic acid, 2-(2,3,5-trimethylphenoxy)-

- BBL016787

- SP4228

- STK434583

- H4646

- ST50842306

- 2-(2,3,5-Trimethylphenoxy)propanoic acid

-

- インチ: 1S/C12H16O3/c1-7-5-8(2)9(3)11(6-7)15-10(4)12(13)14/h5-6,10H,1-4H3,(H,13,14)

- InChIKey: PDFCYYKNRDWHTC-UHFFFAOYSA-N

- ほほえんだ: O(C(C(=O)O)C)C1C=C(C)C=C(C)C=1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 227

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 46.5

2-(2,3,5-Trimethylphenoxy)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B586968-10mg |

2-(2,3,5-trimethylphenoxy)propanoic acid |

149492-05-7 | 10mg |

$ 65.00 | 2022-06-07 | ||

| TRC | B586968-50mg |

2-(2,3,5-trimethylphenoxy)propanoic acid |

149492-05-7 | 50mg |

$ 230.00 | 2022-06-07 | ||

| TRC | B586968-5mg |

2-(2,3,5-trimethylphenoxy)propanoic acid |

149492-05-7 | 5mg |

$ 50.00 | 2022-06-07 |

2-(2,3,5-Trimethylphenoxy)propanoic acid 関連文献

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

2-(2,3,5-Trimethylphenoxy)propanoic acidに関する追加情報

2-(2,3,5-Trimethylphenoxy)propanoic Acid: A Comprehensive Overview

The compound 2-(2,3,5-Trimethylphenoxy)propanoic Acid (CAS No. 149492-05-7) is a fascinating molecule with a diverse range of applications and properties. This compound has garnered significant attention in recent years due to its unique chemical structure and potential uses in various industries. In this article, we will delve into the details of its structure, synthesis, applications, and the latest research findings.

Chemical Structure and Properties

2-(2,3,5-Trimethylphenoxy)propanoic Acid consists of a phenoxy group attached to a propanoic acid backbone. The phenoxy group is substituted with three methyl groups at positions 2, 3, and 5 of the phenyl ring. This substitution pattern imparts unique electronic and steric properties to the molecule. The compound is typically a white crystalline solid with a melting point of approximately 110°C. Its solubility in water is moderate, making it suitable for various aqueous-based applications.

Synthesis and Manufacturing

The synthesis of 2-(2,3,5-Trimethylphenoxy)propanoic Acid involves a multi-step process that typically begins with the preparation of the phenoxy intermediate. One common method involves the Friedel-Crafts alkylation of phenol derivatives to introduce the methyl groups onto the aromatic ring. Subsequent steps involve esterification and hydrolysis to yield the final propanoic acid product. Recent advancements in catalytic processes have improved the efficiency and selectivity of these reactions, reducing production costs and environmental impact.

Applications in Industry

2-(2,3,5-Trimethylphenoxy)propanoic Acid finds application in several industries due to its versatile chemical properties. In agriculture, it is used as a component in herbicides and fungicides due to its ability to inhibit specific enzymatic pathways in plants and pathogens. In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs targeting metabolic disorders. Additionally, it is employed in the formulation of personal care products such as cosmetics and skin care agents.

Recent Research Findings

Recent studies have explored the biological activity of 2-(2,3,5-Trimethylphenoxy)propanoic Acid, particularly its role in modulating cellular signaling pathways. Researchers have discovered that this compound exhibits potent anti-inflammatory properties by inhibiting cyclooxygenase enzymes. Furthermore, it has shown promise as an antioxidant agent, capable of neutralizing reactive oxygen species that contribute to oxidative stress-related diseases.

In agricultural chemistry, 2-(2,3,5-Trimethylphenoxy)propanoic Acid has been investigated for its potential as a biocontrol agent against plant pathogens. Field trials have demonstrated its effectiveness in reducing crop losses due to fungal infections without adverse effects on beneficial soil microorganisms.

Environmental Considerations

The environmental impact of 2-(2,3,5-Trimethylphenoxy)propanoic Acid has been a topic of recent research. Studies indicate that it degrades relatively quickly under aerobic conditions in soil and water systems. However, further investigation is required to fully understand its long-term ecological effects and ensure sustainable use practices.

Conclusion

With its unique chemical properties and diverse applications across multiple industries, 149492-05-7 ( CAS No.) continues to be a subject of intense scientific interest. Ongoing research aims to unlock its full potential while ensuring its safe and responsible use in various sectors. As new findings emerge, this compound is poised to play an increasingly important role in advancing both industrial and therapeutic innovations.

149492-05-7 (2-(2,3,5-Trimethylphenoxy)propanoic acid) 関連製品

- 160648-06-6(3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)

- 895438-63-8(ethyl 2-(2Z)-2-(2-fluorobenzoyl)imino-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 899955-33-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide)

- 63882-16-6(2-azabicyclo2.2.1hept-5-ene hydrochloride)

- 1091108-11-0(1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide)

- 2411292-35-6(2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide)

- 1423029-62-2(2-(3-chlorophenyl)methoxyethan-1-amine hydrochloride)

- 1281303-65-8(2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole)

- 905683-24-1(N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide)

- 1261945-09-8(4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine)